molecular formula C7H7BrClN B13675964 3-(Bromomethyl)-2-chloro-5-methylpyridine

3-(Bromomethyl)-2-chloro-5-methylpyridine

Cat. No.: B13675964
M. Wt: 220.49 g/mol
InChI Key: VTLMFZRJTZFZLH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chloro-5-methylpyridine typically involves the bromination of 2-chloro-5-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of reaction conditions such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chloro-5-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is 2-chloro-5-methylpyridine.

Scientific Research Applications

3-(Bromomethyl)-2-chloro-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chloro-5-methylpyridine involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The chloro and methyl groups also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the chloro substituent.

    2-Chloro-5-methylpyridine: Lacks the bromomethyl group.

    3-(Chloromethyl)-2-chloro-5-methylpyridine: Similar but with a chloromethyl group instead of bromomethyl.

Uniqueness

3-(Bromomethyl)-2-chloro-5-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-5-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3

InChI Key

VTLMFZRJTZFZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)CBr

Origin of Product

United States

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